5-Iodo-3(2H)-benzofuranone
Overview
Description
5-Iodo-3(2H)-benzofuranone is an aromatic iodo-benzofuranone compound that is commonly used in various scientific research applications. It is an organic compound with a molecular formula of C7H4IO and a molecular weight of 225.03 g/mol. It is a colorless solid that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide. It is also slightly soluble in water. 5-Iodo-3(2H)-benzofuranone has a wide range of applications in scientific research, including in the synthesis of pharmaceuticals, in the study of enzyme-catalyzed reactions, and in the study of biochemical and physiological effects.
Scientific Research Applications
Antioxidant Activity and Structural Analysis
5-Iodo-3(2H)-benzofuranone and its derivatives have been explored for their antioxidant activity. A study on 5,7-Ditert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one and its analogues revealed their potential as hydrogen-atom-donating antioxidants. The study provided insights into their thermodynamic driving forces for releasing protons, hydrogen atoms, and electrons, indicating that these compounds could serve as effective antioxidants. The structural analysis in both solid and solution forms showed the dominance of the lactone form over the enol form, which is crucial for their antioxidant activity (Zhu et al., 2011).
Crystallography and Molecular Interactions
Crystallographic studies have provided detailed insights into the molecular structure and interactions of 5-Iodo-3(2H)-benzofuranone derivatives. For instance, the structure of 5-Iodo-2,7-dimethyl-3-phenylsulfonyl-1-benzofuran was elucidated, revealing aromatic π–π interactions and halogen bonding that contribute to the stability of its crystal structure. This study showcases the compound's complex intramolecular and intermolecular interactions, highlighting its potential for further chemical and pharmacological investigations (Choi et al., 2008).
Synthetic Pathways and Chemical Transformations
Research has also focused on the synthesis and functionalization of benzofuran derivatives, including 5-Iodo-3(2H)-benzofuranone. A notable example is the CuI-catalyzed domino process, which allows for the efficient synthesis of 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters. This methodology demonstrates the versatility and potential of 5-Iodo-3(2H)-benzofuranone derivatives in synthetic chemistry, offering a route to variously substituted benzofurans that could have significant applications in medicinal chemistry and materials science (Lu et al., 2007).
properties
IUPAC Name |
5-iodo-1-benzofuran-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHKHXISMMCMEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CC(=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30515172 | |
Record name | 5-Iodo-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30515172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-3(2H)-benzofuranone | |
CAS RN |
60770-51-6 | |
Record name | 5-Iodo-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30515172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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